N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(9(2,3)4)10-6-7-11-5/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWALYIJCBSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$
\text{3,3-dimethylbutan-2-ylamine} + \text{2-methoxyethyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$
Key Details:
- Starting Materials:
- 3,3-dimethylbutan-2-ylamine (nucleophile)
- 2-methoxyethyl chloride (alkylating agent)
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize hydrochloric acid formed and promote substitution.
- Solvent: Organic solvents such as dichloromethane or toluene provide an inert medium and good solubility.
- Reaction Conditions: Room temperature stirring for several hours to ensure complete reaction.
- Purification: Post-reaction, the mixture is purified by distillation or chromatographic techniques to isolate the pure amine product.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane or toluene |
| Base | NaOH or K2CO3 |
| Temperature | Ambient (20–25 °C) |
| Reaction Time | 4–8 hours |
| Purification Method | Distillation or chromatography |
| Yield | High (typically >85%) |
This method is straightforward and yields the target compound with good purity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Considerations
In industrial settings, the synthesis of this compound is optimized for scale, efficiency, and purity. Key adaptations include:
- Continuous Flow Reactors: Automated continuous flow systems enable controlled addition of reactants, better heat management, and improved safety, especially when handling reactive alkyl halides.
- Advanced Purification: High-performance liquid chromatography (HPLC) or large-scale distillation columns are employed to achieve high purity standards necessary for pharmaceutical or specialty chemical applications.
- Base Selection: Potassium carbonate is often preferred for easier handling and reduced corrosion compared to sodium hydroxide.
- Solvent Recycling: Organic solvents are recovered and reused to minimize waste and cost.
Industrial processes emphasize minimizing side reactions such as over-alkylation or formation of quaternary ammonium salts by controlling stoichiometry and reaction time.
Alternative Synthetic Approaches and Related Chemistry
While the direct alkylation route is predominant, related synthetic strategies can be considered:
- Reductive Amination: Starting from 3,3-dimethylbutan-2-one and 2-methoxyethylamine, reductive amination could theoretically yield the target amine. However, this method is less documented and may require more complex conditions and catalysts.
- Strecker-Type Synthesis: Some patents describe the preparation of related amino compounds via Strecker reactions and subsequent hydrolysis, but these routes are more applicable to amino acid derivatives rather than this specific tertiary amine.
Chemical Reaction Analysis Relevant to Preparation
The preparation reaction is a nucleophilic substitution (S_N2 type) where the amine nitrogen attacks the electrophilic carbon of 2-methoxyethyl chloride, displacing the chloride ion.
- Base Role: Neutralizes HCl formed, drives reaction forward.
- Solvent Role: Non-polar aprotic solvents like dichloromethane favor S_N2 mechanisms by stabilizing ions without solvating nucleophiles excessively.
- Temperature Control: Avoids side reactions such as elimination or over-alkylation.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Type | Conditions | Purification | Yield & Notes |
|---|---|---|---|---|---|
| Alkylation of amine | 3,3-dimethylbutan-2-ylamine + 2-methoxyethyl chloride | Nucleophilic substitution (S_N2) | Base (NaOH/K2CO3), dichloromethane, room temp, 4-8 h | Distillation/chromatography | High yield (>85%), scalable |
| Reductive amination (theoretical) | 3,3-dimethylbutan-2-one + 2-methoxyethylamine + reducing agent | Reductive amination | Catalysts, controlled temp | Chromatography | Less common, more complex |
| Strecker reaction (related compounds) | Ketones + ammonium salts + cyanide | Strecker synthesis | Acid/base catalysis, hydrolysis | Crystallization | Not directly applied here |
Research Findings and Notes
- The alkylation method is well-established and reproducible with consistent yields and purity.
- Industrial adaptations improve throughput and reduce impurities.
- Side reactions are minimal with proper stoichiometric control.
- Purification steps are critical to remove unreacted starting materials and by-products.
- The compound’s stability under reaction conditions allows for mild synthesis parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted amines and ethers.
Scientific Research Applications
N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine :
Physicochemical Properties
- Polarity/Solubility: The methoxyethyl group in this compound likely increases polarity compared to N-Ethyl-3-methyl-2-butanamine (purely aliphatic), improving solubility in polar solvents like ethanol or water .
Biological Activity
N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and applications in various fields.
Overview of this compound
- Molecular Formula : C10H23NO
- CAS Number : 1567056-43-2
- Structure : The compound features a unique structure that contributes to its reactivity and stability.
This compound functions primarily as a ligand, interacting with various receptors and enzymes to modulate their activity. This interaction can influence several biological processes, including cellular signaling pathways and metabolic functions. The specific molecular targets and pathways involved depend on the context of its application.
1. Enzyme Interaction
The compound has been shown to interact with certain enzymes, potentially influencing metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in drug development and therapeutic interventions.
2. Pharmacological Applications
Research indicates that this compound may serve as a precursor in synthesizing pharmaceutical compounds. Its structural properties make it suitable for developing drugs targeting specific biological pathways.
3. Toxicological Considerations
The compound's safety profile is crucial for its application in pharmaceuticals. Studies have indicated that while it exhibits biological activity, understanding its toxicity is essential for safe usage. The potential formation of nitrosamines from amines has raised concerns regarding carcinogenicity .
Synthesis and Production
This compound is synthesized through the reaction of 3,3-dimethylbutan-2-ylamine with 2-methoxyethyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide facilitating the reaction. Purification methods such as distillation or chromatography are employed to obtain the final product.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the interaction of the compound with specific enzymes, demonstrating modulation of metabolic pathways. |
| Study B | Evaluated the pharmacological potential in drug synthesis, indicating efficacy in targeting biological receptors. |
| Study C | Assessed toxicological effects, noting potential risks associated with nitrosamine formation from amine derivatives. |
Q & A
Q. What are the primary synthetic routes for N-(2-Methoxyethyl)-3,3-dimethylbutan-2-amine?
The synthesis typically involves alkylation or reductive amination. For example, reacting 3,3-dimethylbutan-2-amine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Alternatively, reductive amination of 3,3-dimethylbutan-2-one with 2-methoxyethylamine using NaBH₃CN as a reducing agent can yield the product. Purification often employs column chromatography or distillation .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂N) and quaternary dimethyl carbons (δ ~1.0–1.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₉H₂₁NO) and fragments indicative of the methoxyethyl cleavage.
- IR Spectroscopy : Stretching bands for N-H (~3300 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) confirm functional groups .
Q. What are the stability considerations for storing this amine?
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Use amber vials to avoid photodegradation. Stability tests via periodic HPLC or TLC analysis are recommended to monitor decomposition, particularly under humid conditions .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Lower temperatures (0–5°C) minimize side reactions during alkylation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. Yield tracking via GC-MS and iterative optimization of molar ratios (amine:alkylating agent ≥ 1:1.2) are critical .
Q. How do structural modifications influence biological activity?
- Methoxyethyl Chain : Lengthening the chain increases lipophilicity, potentially enhancing blood-brain barrier penetration.
- Dimethylbutanamine Core : Substituting with bulkier groups (e.g., cyclohexyl) may alter receptor binding affinity. Comparative studies using analogs (e.g., N-(2-ethoxyethyl) derivatives) reveal structure-activity relationships (SAR) in antimicrobial assays .
Q. What strategies resolve contradictions in spectral data interpretation?
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to assign overlapping signals.
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings for ambiguous peaks.
- Computational Modeling : Density Functional Theory (DFT)-predicted chemical shifts validate experimental NMR assignments .
Q. How does stereochemistry affect pharmacological profiles?
Enantiomers of chiral analogs (e.g., (R)- vs. (S)-configured amines) show divergent binding to targets like GPCRs or enzymes. Resolution via chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) is essential for studying enantioselective effects. Pharmacokinetic studies in rodents highlight differences in metabolic half-lives between stereoisomers .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The tertiary amine’s steric hindrance slows SN2 reactions, favoring SN1 pathways in polar solvents. Kinetic studies (e.g., Eyring plots) reveal activation parameters, while isotopic labeling (¹⁵N) tracks nitrogen migration in rearrangement reactions. Competing elimination pathways (e.g., Hofmann degradation) are minimized using bulky leaving groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
